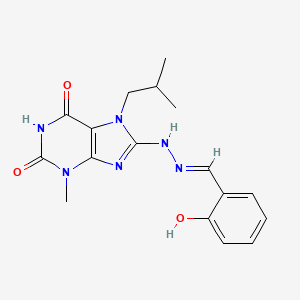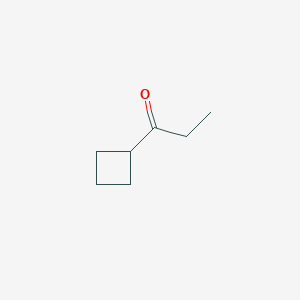![molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4](/img/structure/B2479586.png)
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is a useful research compound. Its molecular formula is C14H14ClNO4S2 and its molecular weight is 359.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Metabolism and Enzyme Induction
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate and its structurally related compounds have been studied for their ability to induce changes in hepatic microsomal drug-metabolizing enzymes. Notably, chlorophenyl methyl sulfides, their oxidized compounds, and methylsulfonyl metabolites have been observed to enhance the activity of various drug-metabolizing enzymes such as aniline hydroxylase and aminopyrine N-demethylase. These compounds also influence the content of cytochromes like P-450 and b5 in rat liver microsomes, indicating their significant role in the induction of drug-metabolizing enzymes. The specific methylsulfonyl metabolites appear to be crucial in this induction process, and this activity is influenced by the chemical structure and the presence of specific functional groups or metabolites (Kimura et al., 1983) (Kato et al., 1986).
Anticonvulsant Activity
Compounds structurally related to this compound have been explored for their potential anticonvulsant properties. For instance, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate demonstrated potent anticonvulsant effects in animal models, indicating the potential therapeutic applications of these compounds in the treatment of epilepsy and related disorders. The potency and efficacy of these compounds were compared with established antiepileptic drugs, showing their relevance in medical research (Mulzac & Scott, 1993).
Anti-Inflammatory Activity
The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, has been a subject of interest. These compounds, particularly 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid, have shown significant anti-inflammatory activity, surpassing that of standard NSAIDs like ibuprofen. Their effects on COX-2 inhibition and gastric tolerability suggest their potential as therapeutic agents for inflammatory conditions (Savić et al., 2011).
Metabolism and Clearance
Studies have also focused on the metabolism and clearance of compounds similar to this compound. For instance, MK-571, a leukotriene antagonist, showed species-dependent stereoselective plasma protein binding and clearance rates, providing insights into the pharmacokinetics and dynamics of these compounds. Such studies are crucial in understanding the metabolic pathways, efficacy, and safety profiles of potential therapeutic agents (Tocco et al., 1990).
Propiedades
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUDKOVCUNTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)
